molecular formula C12H22N2O B13339506 1-(L-Prolyl)-2,6-dimethylpiperidine

1-(L-Prolyl)-2,6-dimethylpiperidine

Cat. No.: B13339506
M. Wt: 210.32 g/mol
InChI Key: UEAGUBDTFWOBST-ILDUYXDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(L-Prolyl)-2,6-dimethylpiperidine is a compound that features a piperidine ring substituted with a prolyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-2,6-dimethylpiperidine typically involves the reaction of L-proline with 2,6-dimethylpiperidine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(L-Prolyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(L-Prolyl)-2,6-dimethylpiperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of proline-containing compounds on biological systems.

    Medicine: It may have potential therapeutic applications due to its unique structural properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(L-Prolyl)-2,6-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(L-Prolyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:

    L-Proline: A naturally occurring amino acid with similar structural features.

    2,6-Dimethylpiperidine: A piperidine derivative with similar substitution patterns.

    Proline Analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have similar structural motifs.

The uniqueness of this compound lies in its combination of a prolyl group with a substituted piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C12H22N2O/c1-9-5-3-6-10(2)14(9)12(15)11-7-4-8-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1

InChI Key

UEAGUBDTFWOBST-ILDUYXDCSA-N

Isomeric SMILES

CC1CCCC(N1C(=O)[C@@H]2CCCN2)C

Canonical SMILES

CC1CCCC(N1C(=O)C2CCCN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.